molecular formula C19H21ClO2 B12628524 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one CAS No. 918873-27-5

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one

Cat. No.: B12628524
CAS No.: 918873-27-5
M. Wt: 316.8 g/mol
InChI Key: PRXKGNMHBPCRDV-UHFFFAOYSA-N
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Description

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a chlorophenyl ring, an oxoethyl group, and a cycloheptenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclobutyl and cycloheptenone intermediates. The key steps include:

    Formation of the Cyclobutyl Intermediate: This involves the reaction of 4-chlorophenyl with cyclobutane under specific conditions to form the cyclobutyl intermediate.

    Attachment of the Oxoethyl Group: The cyclobutyl intermediate is then reacted with an oxoethyl group, often using reagents such as oxalyl chloride and dimethylformamide (DMF) to facilitate the reaction.

    Formation of the Cycloheptenone Ring: The final step involves the cyclization of the intermediate to form the cycloheptenone ring, which is achieved through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydroxyl groups replacing oxo groups.

    Substituted Derivatives: Compounds with various substituents replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid: Similar structure but with an acetic acid group instead of the oxoethyl group.

    N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride: Contains a cyclobutyl group attached to a chlorophenyl ring, similar to the compound .

Uniqueness

2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclohept-2-en-1-one is unique due to its combination of a cyclobutyl group, oxoethyl group, and cycloheptenone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

918873-27-5

Molecular Formula

C19H21ClO2

Molecular Weight

316.8 g/mol

IUPAC Name

2-[2-[1-(4-chlorophenyl)cyclobutyl]-2-oxoethyl]cyclohept-2-en-1-one

InChI

InChI=1S/C19H21ClO2/c20-16-9-7-15(8-10-16)19(11-4-12-19)18(22)13-14-5-2-1-3-6-17(14)21/h5,7-10H,1-4,6,11-13H2

InChI Key

PRXKGNMHBPCRDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=CC1)CC(=O)C2(CCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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